trans-2-Hexenyl Valerate: Structural Architecture & Physicochemical Profiling
trans-2-Hexenyl Valerate: Structural Architecture & Physicochemical Profiling
Executive Technical Summary
trans-2-Hexenyl valerate (CAS: 56922-74-8) is a high-impact ester belonging to the "Green Leaf Volatile" (GLV) family. Structurally, it combines an unsaturated six-carbon alcohol moiety (
For the researcher, this molecule presents a dual challenge: stability of the allylic ester bond during formulation and stereochemical integrity during synthesis. This guide provides the mechanistic grounding required to synthesize, analyze, and stabilize this compound in complex matrices.
Molecular Identity & Structural Analysis
The olfactory and chemical behavior of trans-2-hexenyl valerate is dictated by the rigidity of the double bond at the C2 position of the hexenyl chain. Unlike the flexible saturated analogs, the trans (
Chemical Identification Data
| Parameter | Technical Specification |
| IUPAC Name | [(E)-hex-2-enyl] pentanoate |
| CAS Number | 56922-74-8 |
| FEMA Number | 3935 |
| Molecular Formula | |
| Molecular Weight | 184.28 g/mol |
| SMILES | CCCCC(=O)OC/C=C/CCC |
| Stereochemistry | ( |
Physicochemical Profile
The following data points are critical for process engineering (distillation) and formulation (solubility parameters).
| Property | Value | Experimental Context |
| Boiling Point | 70.0 °C | @ 1.00 mm Hg (Vacuum Distillation) |
| Flash Point | 76.67 °C (170 °F) | Closed Cup (TCC) |
| Density | 0.873 – 0.879 g/cm³ | @ 25 °C |
| Refractive Index | 1.431 – 1.438 | @ 20 °C |
| LogP (o/w) | 4.17 | High lipophilicity; soluble in non-polar matrices |
| Vapor Pressure | 0.046 mmHg | @ 25 °C (Low volatility fixative effect) |
| Solubility | Insoluble | Water (<10 mg/L) |
| Solubility | Soluble | Ethanol, fixed oils, propylene glycol |
Synthetic & Biosynthetic Pathways
Industrial Chemical Synthesis
The commercial production relies on direct Fischer esterification. The critical quality control parameter is preventing the isomerization of the double bond or the migration of the double bond to the thermodynamically more stable conjugated positions if not already present.
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Precursors: trans-2-Hexenol (often derived from trans-2-hexenal hydrogenation) + Valeric Acid.
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Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric acid (trace).
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Process Note: Water removal (azeotropic distillation) is essential to drive the equilibrium to the right.
Biosynthetic Origin (Nature's Pathway)
In fruit tissue (e.g., apples, strawberries), this ester is not a primary metabolite but a secondary product of the Lipoxygenase (LOX) Pathway . The "Green" note comes from fatty acid breakdown, while the "Fruity" valerate tail comes from amino acid metabolism.
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Hexenyl Source: Linolenic acid oxidation
cleavage to aldehydesngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> reduction to alcohols.[1] -
Valeryl Source:
-oxidation of fatty acids or degradation of branched-chain amino acids (Leucine/Isoleucine) yielding Valeryl-CoA. -
Enzyme: Alcohol Acyltransferase (AAT) acts as the "molecular welder."
Figure 1: Biosynthetic convergence of the LOX pathway (green notes) and amino acid metabolism (fruity esters) to form trans-2-hexenyl valerate.
Analytical Profiling (GC-MS)
Identification of trans-2-hexenyl valerate requires distinguishing it from its cis-3 isomer and saturated analogs.
Mass Spectrometry Fragmentation Logic
The molecule cleaves characteristically at the ester linkage and the allylic position.
| m/z Peak | Fragment Identity | Mechanism |
| 83 (Base Peak) | Allylic Cleavage : Loss of the valerate group. The cyclohexenyl or linear hexenyl cation is highly stable. | |
| 57 | Alkyl Chain : Fragmentation of the valeryl (pentanoate) tail. | |
| 85 | Acylium Ion : Cleavage alpha to the carbonyl oxygen ( | |
| 184 | Molecular Ion : Usually very weak or invisible in EI spectra due to rapid fragmentation. |
Recommended Column for Separation
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Polar Phase (e.g., DB-Wax, PEG): Essential for separating trans-2-hexenyl valerate from cis-3-hexenyl valerate. The trans-isomer typically elutes after the cis-isomer on polar columns due to pi-cloud interactions.
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Non-Polar Phase (e.g., DB-5): Separation is based primarily on boiling point; isomers may co-elute.
Sensory & Application Science
Organoleptic Profile
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Primary Descriptor: Fruity, Green, Waxy.
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Nuances: Ripe apple, pear skin, pineapple, with a "fatty" undertone characteristic of valerates.
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Comparison: Less "grassy" than cis-3-hexenyl esters; more "ripe fruit" character.
Stability in Formulation
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pH Sensitivity: Esters are susceptible to hydrolysis.
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Risk:[2] In high-water, low-pH (fruit juice) or high-pH (cleaning product) bases, the molecule hydrolyzes back to valeric acid (cheesy/sweaty odor) and hexenol .
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Solution: Maintain pH 4.0–6.0 or use encapsulation for aqueous systems.
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Oxidation: The double bond is susceptible to autoxidation, though less so than polyunsaturated terpenes. Use antioxidants (BHT/Tocopherol) if stored in pure form.
Regulatory & Safety Status
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FEMA GRAS: 3935 (Generally Recognized As Safe).
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JECFA: 1379.
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EU Flavis: 09.559.
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Toxicology:
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Current data indicates no safety concern at current levels of intake as a flavoring agent.
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Metabolized via hydrolysis to innocuous alcohols and fatty acids, which enter the
-oxidation cycle.[1]
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References
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The Good Scents Company . (n.d.). (E)-2-hexen-1-yl valerate. Retrieved from [Link]
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PubChem . (n.d.). trans-2-Hexenyl valerate (Compound).[3] National Library of Medicine. Retrieved from [Link]
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NIST Chemistry WebBook . (n.d.). trans-2-Hexenyl valerate Mass Spectrum. SRD 69. Retrieved from [Link]
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FEMA Flavor Ingredient Library . (2000). FEMA 3935: trans-2-Hexenyl valerate. Flavor and Extract Manufacturers Association. Retrieved from [Link]
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Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008).[4] Biosynthesis of plant-derived flavor compounds. The Plant Journal. (Contextual reference for LOX/AAT pathways). Retrieved from [Link]
Sources
- 1. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
